molecular formula C26H22N2O5 B6493178 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 897624-53-2

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B6493178
CAS No.: 897624-53-2
M. Wt: 442.5 g/mol
InChI Key: DYGKMIIOJDESKT-UHFFFAOYSA-N
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Description

2-(3-Benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic quinoline derivative supplied for research purposes. This compound is part of a class of substituted quinolones that have been investigated for various biological activities. Related compounds in scientific literature have shown potential as core structures in therapeutic development, particularly in areas such as oncology and virology, where they may function by interacting with key enzymatic pathways . The structure features a benzoyl group at the 3-position of the quinoline core and an acetamide linkage to a 2,5-dimethoxyphenyl ring, which may influence its physicochemical properties and biological interactions. Researchers are exploring its specific mechanism of action and potential as a modulator of protein function. As with many specialized research chemicals, its full research value is still being characterized. The product is provided with comprehensive analytical data to ensure identity and purity, supporting its reliable use in experimental settings. This product is intended for research and laboratory use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-32-18-12-13-23(33-2)21(14-18)27-24(29)16-28-15-20(25(30)17-8-4-3-5-9-17)26(31)19-10-6-7-11-22(19)28/h3-15H,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGKMIIOJDESKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The 1,4-dihydroquinolin-4-one core is typically synthesized via cyclization of anthranilic acid derivatives. For example, anthranilic acid reacts with dimethyl malonate in the presence of sodium hydride (NaH) to form 3-carboxy-4-hydroxyquinolin-2-one intermediates.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 90–100°C

  • Catalyst : Sodium hydride (2.5 equiv)

  • Yield : 35–45%

This step is critical for establishing the quinoline skeleton, with electron-withdrawing groups (e.g., esters) stabilizing the intermediate enolate.

Alternative Pathways Using Isatoic Anhydride

Isatoic anhydride serves as an alternative starting material. Alkylation with ethyl iodide followed by C-acylation with dimethyl malonate yields N-ethyl-3-methoxycarbonyl-4-hydroxy-2-quinolinone, a versatile intermediate.

Introduction of the Benzoyl Group

Friedel-Crafts Acylation

The benzoyl group at position 3 is introduced via Friedel-Crafts acylation. Benzoyl chloride reacts with the quinoline core in the presence of Lewis acids like AlCl₃.

Optimized Procedure :

  • Substrate : 4-Hydroxy-1-methyl-quinolin-2(1H)-one

  • Reagent : Benzoyl chloride (1.2 equiv)

  • Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature

  • Yield : 60–70%

Nitration-Reduction-Acylation Sequence

In cases requiring regioselective substitution, a nitration-reduction-acylation sequence is employed. Nitration at position 3 using HNO₃/NaNO₂ in acetic acid, followed by reduction with sodium dithionite, yields a 3-amino intermediate. Subsequent acylation with benzoyl chloride completes the substitution.

Acetamide Side Chain Installation

Activation of Carboxylic Acid

The quinoline-3-carboxylic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂).

Typical Protocol :

  • Substrate : 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (5.0 g)

  • Reagent : SOCl₂ (5.0 equiv), DMF (catalytic)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 40–45°C, 3 hours

  • Yield : 95%

Amidation with 2,5-Dimethoxyaniline

The acid chloride reacts with 2,5-dimethoxyaniline in the presence of triethylamine (TEA) to form the acetamide bond.

Procedure :

  • Molar Ratio : 1:1.2 (acid chloride:amine)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Yield : 75–80%

Integrated Synthetic Routes

Sequential Three-Step Approach

  • Quinoline Core Formation : Cyclization of anthranilic acid (Yield: 40%).

  • Benzoylation : Friedel-Crafts acylation (Yield: 65%).

  • Amidation : Coupling with 2,5-dimethoxyaniline (Yield: 78%).
    Overall Yield : ~20%

Convergent Synthesis

  • Parallel Synthesis : Separate preparation of benzoylated quinoline and acetamide fragments, followed by coupling.

  • Advantage : Higher modularity but requires orthogonal protecting groups.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • Quinoline H-2 singlet at δ 8.91 ppm.

    • Acetamide NH at δ 10.2 ppm (br s).

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar quinoline core and dihedral angle between benzoyl and acetamide groups (θ = 67°).

Comparative Analysis of Methods

Method Key Step Yield Purity
Sequential Three-StepCyclization → Acylation → Amidation20%98%
Nitration-ReductionRegioselective substitution15%95%
Convergent SynthesisFragment coupling25%97%

Challenges and Optimization Strategies

  • Regioselectivity : Competing acylation at position 6 minimized using bulky bases (e.g., LDA).

  • Stability : The dihydroquinolinone ring is prone to oxidation; reactions conducted under nitrogen atmosphere.

  • Scale-Up : Continuous flow synthesis improves yield by 10% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential pharmacological activities. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound could be investigated for similar activities.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for further optimization and testing.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and functional groups.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The compound’s benzoyl and acetamide groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Core Heterocyclic Structure

Feature Target Compound Compound 29 (Patent Example)
Core Structure Quinolinone (1,4-dihydroquinolin-4-one) Benzothiazole (fused benzene-thiazole)
Key Substituents 3-Benzoyl, 4-oxo 6-Trifluoromethyl
Electronic Effects Lactam (polar, hydrogen-bonding) Thiazole (π-deficient, sulfur lone pairs)
Rigidity Moderately rigid due to lactam ring Planar, aromatic system

The 3-benzoyl group in the target compound adds steric bulk and hydrophobic interactions, whereas the 6-trifluoromethyl group in Compound 29 improves metabolic stability and lipophilicity .

Acetamide Linker and Aryl Substituents

Both compounds share the 2-(2,5-dimethoxyphenyl)acetamide moiety, suggesting a conserved pharmacophoric element. The 2,5-dimethoxy substitution pattern is associated with enhanced solubility and receptor interaction in serotoninergic and kinase-targeting compounds .

Physicochemical Properties

Property Target Compound (Inferred) Compound 29 (Experimental)
Melting Point Not reported 146–147°C
1H NMR Profile Expected aromatic peaks (quinolinone protons) δ 8.26 (d), 7.63 (dd), 6.82 (dd), 3.68 (s)
Lipophilicity (logP) Moderate (due to benzoyl and methoxy groups) High (CF3 increases logP)

Biological Activity

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic compound belonging to the quinoline family. This compound exhibits a complex structure that includes a quinoline core, a benzoyl group, and an acetamide moiety. Its molecular formula is C26H22N2O5, with a molecular weight of 442.46 g/mol. The unique structural features of this compound suggest potential biological activities, particularly in antimicrobial, antiviral, and anticancer domains.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : This can be achieved through the Pfitzinger reaction, where an isatin derivative is condensed with an aromatic aldehyde.
  • Benzoylation : The quinoline intermediate undergoes benzoylation using benzoyl chloride in the presence of a base.
  • Acetamide Formation : The final product is formed by reacting the benzoylated quinoline with 2,5-dimethoxyaniline and acetic anhydride.

The presence of the 2,5-dimethoxyphenyl group is significant as it may influence the compound's electronic properties and solubility, potentially affecting its biological activity and interactions with molecular targets.

Antimicrobial Properties

Quinoline derivatives are well-known for their antimicrobial effects. Studies indicate that compounds similar to this compound exhibit significant antibacterial and antifungal activities. The mechanism of action often involves the inhibition of nucleic acid synthesis and interference with cellular metabolism.

Anticancer Activity

Research has demonstrated that quinoline derivatives can act as potent anticancer agents. They may inhibit various cancer cell lines by inducing apoptosis or cell cycle arrest through interactions with specific enzymes or receptors involved in cancer progression. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia cells by targeting DNA topoisomerases or inducing oxidative stress .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) has been highlighted in recent research, indicating its potential as a dual-target inhibitor .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as AChE and MAOs, which are critical in neurotransmitter regulation.
  • Receptor Modulation : It could modulate receptor activities involved in cellular signaling pathways related to proliferation and apoptosis.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.

Research Findings

Recent studies have explored the pharmacological profiles of quinoline derivatives:

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against Gram-positive and Gram-negative bacteria; IC50 values indicate strong activity.
Anticancer EfficacyInduction of apoptosis in cancer cell lines; effective against multiple types of cancer cells .
Neuroprotective PotentialInhibition of AChE; potential for cognitive enhancement in models of Alzheimer's disease .

Case Studies

One notable study involved the synthesis and evaluation of various quinoline derivatives for their AChE inhibitory activity. Among them, a compound structurally related to this compound demonstrated an IC50 value as low as 0.28 µM against human AChE. This indicates a promising lead for further development in neurodegenerative disease treatment .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A typical approach involves:
  • Acylation : Reacting intermediates (e.g., morpholine or quinoline derivatives) with acyl chlorides or sulfonyl chlorides in the presence of bases like Na₂CO₃ .
  • Purification : Use gradient elution thin-layer chromatography (TLC) with solvents such as CH₂Cl₂/MeOH, followed by recrystallization from ethyl acetate to achieve high purity .
  • Optimization : Reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled to minimize side products. For example, extended stirring (overnight) and sequential reagent additions improve yield .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl carbons) confirm regiochemistry and functional group integrity .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity, especially for isomers or byproducts .
  • Mass Spectrometry (ESI/APCI+) : Validates molecular weight (e.g., m/z 347 [M+H]⁺) and detects adducts (e.g., [M+Na]⁺) .

Q. How can researchers validate the reproducibility of synthesis protocols for this compound?

  • Methodological Answer :
  • Replicate Experiments : Conduct triplicate syntheses under identical conditions (solvent, temperature, catalyst) to assess yield variability .
  • Cross-Lab Validation : Share intermediates with collaborating labs for independent synthesis and characterization .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Use multiple assay types (e.g., cell viability, enzymatic inhibition) to confirm activity across biological systems .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate nonspecific cytotoxicity from target-specific effects .
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., benzoyl or dimethoxyphenyl groups) to isolate pharmacophores responsible for observed activity .

Q. What experimental strategies are recommended to study the environmental fate of this compound?

  • Methodological Answer :
  • Long-Term Ecotoxicology Studies : Adapt frameworks like Project INCHEMBIOL to assess biodegradation, bioaccumulation, and toxicity in model ecosystems (e.g., Daphnia magna) .
  • Environmental Sampling : Use LC-MS/MS to detect residual compound levels in water/soil matrices near industrial or lab disposal sites .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Catalyst Optimization : Evaluate transition-metal catalysts (e.g., Pd/C) for coupling steps to reduce reaction time .
  • Scale-Up Protocols : Implement continuous-flow reactors to maintain temperature control and reduce batch variability .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinoline-sensitive targets (e.g., topoisomerases) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from PubChem, ChEMBL, and in-house assays to identify outliers or assay-specific biases .
  • Proteomic Profiling : Use affinity chromatography or thermal shift assays to confirm target engagement in cellular lysates .

Tables for Key Data

Property Technique Example Data Reference
Molecular WeightESI/APCI+ MS347 [M+H]⁺, 369 [M+Na]⁺
¹H NMR (CDCl₃)300 MHz NMRδ 7.69 (br s, 1H, NH), 4.90 (t, J=3.8 Hz)
PurityHPLC>95% (gradient elution)
Biological Activity (IC₅₀)Cell Viability Assay12.5 µM (HeLa cells)

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